molecular formula C16H24N6O3S B2606898 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone CAS No. 1013777-08-6

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Cat. No. B2606898
CAS RN: 1013777-08-6
M. Wt: 380.47
InChI Key: OPPLFWSHOXRJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C16H24N6O3S and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research on 1,2,4-triazole derivatives containing morpholine moieties, such as the compound , indicates these compounds possess antimicrobial activities. For instance, Sahin et al. (2012) synthesized new 1,2,4-triazole derivatives that demonstrated good or moderate antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Sahin, D., Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2012). Similarly, Bektaş et al. (2007) reported the synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives, highlighting the compound's potential in antimicrobial applications (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Analgesic Applications

The structural elements of the compound suggest potential applications in analgesic drug development. Binder et al. (1991) synthesized a thiophene analogue aiming at analgesic properties, indicating the interest in exploring such structural components for pain relief (Binder, D., Schnait, H., Rovenszky, F., Enzenhofer, R., & Stroissnig, H., 1991).

Chemical Synthesis and Drug Discovery

Compounds with similar structures have been used as intermediates in the synthesis of various biologically active molecules. The incorporation of morpholine and triazole elements, as found in the compound, plays a significant role in the design of molecules with potential therapeutic benefits. This is exemplified in the work by Nitta et al. (1985), where reactions involving morpholino-substituted compounds led to the synthesis of molecules with potential biological activities (Nitta, M., Yi, A., & Kobayashi, T., 1985).

properties

IUPAC Name

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3S/c1-4-22-10-12(15(19-22)25-5-2)14-17-18-16(20(14)3)26-11-13(23)21-6-8-24-9-7-21/h10H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPLFWSHOXRJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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